molecular formula C11H23N B1232327 奈拉美仙 CAS No. 219810-59-0

奈拉美仙

货号 B1232327
CAS 编号: 219810-59-0
分子量: 169.31 g/mol
InChI 键: OGZQTTHDGQBLBT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Neramexane is a drug related to memantine, which acts as an NMDA antagonist and has neuroprotective effects . It is being developed for various possible applications, including treatment of tinnitus, Alzheimer’s disease, drug addiction, and as an analgesic .


Molecular Structure Analysis

Neramexane is a small molecule with the chemical formula C11H23N . It belongs to the class of organic compounds known as cyclohexylamines, which are organic compounds containing a cyclohexylamine moiety, consisting of a cyclohexane ring attached to an amine group .


Chemical Reactions Analysis

Neramexane is an uncompetitive NMDA receptor channel blocker . It also has been shown to block acetylcholine-evoked responses in recombinant rat alpha9alpha10 nicotinic acetylcholine receptors.


Physical And Chemical Properties Analysis

Neramexane is a low-to-moderate affinity uncompetitive NMDA receptor antagonist . Its molecular weight is 169.307 g/mol .

科学研究应用

NMDA 受体拮抗剂

奈拉美仙是一种氨基烷基环己烷衍生物,充当 N-甲基-D-天冬氨酸 (NMDA) 受体的非竞争性拮抗剂。研究表明,奈拉美仙有效阻断重组大鼠 alpha9alpha10 烟碱乙酰胆碱受体中乙酰胆碱诱发的反应。这种非竞争性抑制表明在阿尔茨海默病和其他中枢神经系统疾病等领域具有潜在应用 (Plazas et al., 2007)

增强空间记忆力

研究表明,奈拉美仙可以增强成年大鼠的长期空间记忆力。它已被与另一种 NMDA 受体拮抗剂美金刚进行比较,以了解其对海马依赖性记忆的影响。这些发现支持奈拉美仙作为痴呆症治疗中药理干预的潜在用途 (Zoladz et al., 2006)

神经保护潜力

奈拉美仙已被探索其对各种中枢神经系统疾病的神经保护潜力。尽管临床试验显示出不同的结果,但它在耳鸣治疗中显示出积极的结果,表明在慢性神经退行性疾病中还有其他可能的应用 (Rammes, 2009)

主观性耳鸣的疗效

一项关于奈拉美仙在治疗主观性耳鸣中的临床疗效的观察性研究表明,患者的听力和耳鸣症状有所改善。这表明奈拉美仙在改善中度至重度主观性耳鸣患者的听力方面发挥作用 (Soriano & González, 2017)

糖尿病神经病理性疼痛

对奈拉美仙在大鼠糖尿病神经病理性疼痛模型中的作用的研究揭示了其减轻疼痛症状的能力。这些发现突出了奈拉美仙在治疗疼痛性糖尿病神经病变中的治疗潜力 (Chen, Samoriski & Pan, 2009)

抗抑郁作用

研究发现,当奈拉美仙与其他抗抑郁药物联合使用时,可以增强其抗抑郁样作用。这表明其作为治疗抑郁症的辅助疗法的潜力,特别是在对传统抗抑郁药有耐药性的患者中 (Kos et al., 2006)

安全和危害

Neramexane has been found to be generally well tolerated in patients with moderate to severe tinnitus . The most common adverse event reported was dizziness, which showed a clear dose-dependence .

未来方向

Neramexane is currently in phase II clinical development in Germany, and may be developed for alcohol-dependence, chronic pain, and neuroprotection . It has shown promising results in the treatment of tinnitus, with doses of 50 mg/d and 75 mg/d improving tinnitus scores over 16 weeks .

属性

IUPAC Name

1,3,3,5,5-pentamethylcyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N/c1-9(2)6-10(3,4)8-11(5,12)7-9/h6-8,12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGZQTTHDGQBLBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(C1)(C)N)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40176399
Record name Neramexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40176399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Neramexane is an uncompetitive NMDA receptor channel blocker.
Record name Neramexane
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04926
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Neramexane

CAS RN

219810-59-0
Record name Neramexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=219810-59-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Neramexane [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219810590
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neramexane
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04926
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Neramexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40176399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexanamine, 1,3,3,5,5-pentamethyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NERAMEXANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/856DX0KJ84
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a vigorously stirred solution of 1-hydroxy-1,3,3,5,5-pentamethylcyclohexane (3.4 g; 20 mmol) and sodium cyanide (1.96 g; 40 mmol; 2 eq.) and 5 ml acetic acid, 95% sulfuric acid (5.3 ml; 100 mmol; 5.15 eq) are added during 1 hour keeping the temperature at 10° C. for 30 min, and then allowing the mixture to reach ambient temperature. After stirring at ambient temperature for 17 hours, the mixture is diluted with 20 ml ice water. Subsequently, the mixture is refluxed with stirring for 10 hours, cooled to ambient temperature, diluted with 40 ml water and 20 ml ether and neutralized with 20% aqueous sodium hydroxide until a pH of 10. The organic phase is separated and dried. Dry hydrogen chloride is passed through the solution until the ether becomes acidic. Solvent is removed and the residue is washed with ether to give 2.24 g Neramexane in the form of its hydrochloride.
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
1.96 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5.3 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a vigorously stirred solution of 1-hydroxy-1,3,3,5,5-pentamethylcyclohexane (3.4 g; 20 mmol) and trimethylsilyl cyanide (2.58 g; 26 mmol; 1.3 eq.) in ethyl acetate (4 ml), 95% sulfuric acid (3.2 ml; 60 mmol; 3.1 eq) are added during 1 hour keeping the temperature at −10° C. for 15 min, and then allowing the mixture to reach ambient temperature. After stirring at ambient temperature for 15 hours, the mixture is diluted with 20 ml ice water. Subsequently, the mixture is refluxed with stirring for 10 hours, cooled to ambient temperature, diluted with 40 ml water and 20 ml ether and neutralized with 20% aqueous sodium hydroxide until a pH of 10. The organic phase is separated and dried. Dry hydrogen chloride is passed through the solution until the ether becomes acidic. Solvent is removed and the residue is washed with ether to give 3.1 g Neramexane in the form of its hydrochloride.
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
2.58 g
Type
reactant
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Neramexane
Reactant of Route 2
Neramexane
Reactant of Route 3
Neramexane
Reactant of Route 4
Neramexane
Reactant of Route 5
Neramexane
Reactant of Route 6
Neramexane

Citations

For This Compound
788
Citations
G Rammes - Expert review of clinical pharmacology, 2009 - Taylor & Francis
… and clinical data for neramexane, focusing on its neuroprotective activity. Neramexane was also … Because neramexane has been synthesized as both a hydrochloride and mesylate salt, …
Number of citations: 27 www.tandfonline.com
M Suckfüll, M Althaus… - … Ear, Nose and …, 2011 - bmcearnosethroatdisord …
… The 25 mg/d neramexane group did not differ from placebo. Neramexane was generally well … This study demonstrated the safety and tolerability of neramexane treatment in patients with …
J Kotlinska, G Biala, P Rafalski, M Bochenski… - European journal of …, 2004 - Elsevier
… Our data support therapeutic potential of neramexane as a treatment for alcohol abuse. … neramexane does not induce physical dependence, even though both ethanol and neramexane …
Number of citations: 25 www.sciencedirect.com
D Bachteler, D Economidou, W Danysz… - …, 2005 - nature.com
This study examines, for the first time, the effects of acamprosate and the non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist neramexane on ethanol-seeking induced …
Number of citations: 142 www.nature.com
PV Plazas, J Savino, S Kracun… - European journal of …, 2007 - Elsevier
… In this study we report the effects of neramexane, a novel amino-alkyl-cyclohexane … of potency of neramexane > memantine, P < 0.05. Block by neramexane of acetylcholine responses …
Number of citations: 40 www.sciencedirect.com
PR Zoladz, AM Campbell, CR Park, D Schaefer… - Pharmacology …, 2006 - Elsevier
Memantine and neramexane are noncompetitive NMDA … of Alzheimer's disease, and neramexane is currently under … doses of memantine and neramexane on spatial (hippocampus-…
Number of citations: 123 www.sciencedirect.com
T Klein, W Magerl, A Hanschmann, M Althaus… - European journal of …, 2008 - Elsevier
… the NMDA-receptor antagonist neramexane and the potassium … received either a single dose of neramexane (40mg po), … pinpricks was significantly reduced by neramexane (−22% to −…
Number of citations: 43 www.sciencedirect.com
G Rammes, A Schierloh - Idrugs: the Investigational Drugs Journal, 2006 - europepmc.org
Merz Pharmaceuticals GmbH and Forest Laboratories Inc are developing neramexane, an oral N-methyl-D-aspartate antagonist, as a potential neuroprotectant for various central …
Number of citations: 17 europepmc.org
T Kos, B Legutko, W Danysz, G Samoriski… - Journal of Pharmacology …, 2006 - ASPET
… the acute administration of neramexane would alone produce a … the combined treatment of neramexane with each of three … chronic administration of neramexane produced alterations at …
Number of citations: 34 jpet.aspetjournals.org
IA Sukhotina, EE Zvartau, W Danysz… - Behavioural …, 2004 - journals.lww.com
Antagonists acting at N-methyl-D-aspartate (NMDA) receptors have been demonstrated repeatedly to attenuate the expression of drug and alcohol withdrawal syndromes. The present …
Number of citations: 15 journals.lww.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。